molecular formula C36H58N6O14S B12070115 Ac-DL-Asp-DL-Gla-DL-Leu-DL-xiIle-DL-Cha-DL-Cys-OH

Ac-DL-Asp-DL-Gla-DL-Leu-DL-xiIle-DL-Cha-DL-Cys-OH

Cat. No.: B12070115
M. Wt: 830.9 g/mol
InChI Key: XKYQOVYBVHBDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH is a synthetic peptide composed of several amino acids Each amino acid in this peptide is in its racemic form, meaning it contains both the D- and L- isomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH involves the stepwise coupling of the individual amino acids. The process typically begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from the reduction of disulfide bonds.

    Substitution: Modified peptide with new functional groups attached to the amino acid residues.

Scientific Research Applications

Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH: has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity or stability. The presence of both D- and L- isomers can influence its binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-Isoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH
  • Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-Valine-DL-Cyclohexylalanine-DL-Cysteine-OH

Uniqueness

Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH: is unique due to the inclusion of xiIsoleucine, which is a rare amino acid. This uniqueness can lead to distinct structural and functional properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-[2-[(2-acetamido-3-carboxypropanoyl)amino]-3-[[1-[[1-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58N6O14S/c1-6-18(4)28(33(50)40-23(13-20-10-8-7-9-11-20)29(46)41-26(16-57)36(55)56)42-32(49)22(12-17(2)3)38-30(47)24(14-21(34(51)52)35(53)54)39-31(48)25(15-27(44)45)37-19(5)43/h17-18,20-26,28,57H,6-16H2,1-5H3,(H,37,43)(H,38,47)(H,39,48)(H,40,50)(H,41,46)(H,42,49)(H,44,45)(H,51,52)(H,53,54)(H,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYQOVYBVHBDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58N6O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.